Technical Monograph: (S)-2-(4-Bromophenyl)-1,4-oxazepane Hydrochloride
Technical Monograph: (S)-2-(4-Bromophenyl)-1,4-oxazepane Hydrochloride
Executive Summary
(S)-2-(4-Bromophenyl)-1,4-oxazepane hydrochloride is a high-value chiral heterocyclic building block used primarily in the optimization of pharmacokinetic (PK) profiles for small molecule drug candidates. As a seven-membered ring analog of morpholine, the 1,4-oxazepane scaffold offers distinct conformational properties that can improve metabolic stability and selectivity profiles in kinase inhibitors and GPCR ligands.
The presence of the 4-bromophenyl moiety serves as a versatile "chemical handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the secondary amine allows for facile diversification via acylation, alkylation, or reductive amination. The (S)-enantiomer configuration is critical for probing the stereochemical requirements of target binding pockets, particularly in chiral environments such as enzyme active sites.
Molecular Architecture & Physicochemical Profile[1]
Chemical Identity
| Property | Data |
| IUPAC Name | (S)-2-(4-bromophenyl)-1,4-oxazepane hydrochloride |
| CAS Number | Not explicitly listed in public registries for the specific (S)-HCl salt; (Racemate free base: 1010000-xx-x analogs) |
| Molecular Formula | C₁₁H₁₄BrNO[1] · HCl |
| Molecular Weight | 256.14 (Free Base) / 292.60 (HCl Salt) |
| Chirality | (S)-Enantiomer (C2 position) |
| Salt Form | Hydrochloride (1:1 stoichiometry typical) |
| SMILES | Cl.BrC1=CC=C(C=C1)[C@@H]2CNCCCO2 |
Predicted Physicochemical Properties
Note: Experimental values for this specific chiral salt are proprietary to custom synthesis campaigns. The values below are derived from structural analogs (e.g., 2-phenyl-1,4-oxazepane HCl).
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Physical State: White to off-white crystalline solid.
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Melting Point: >180°C (decomposition likely).
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Solubility:
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High: DMSO, Methanol, Water (moderate to high due to ionic nature).
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Low: Dichloromethane, Hexanes, Toluene.
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Hygroscopicity: Moderate. Hydrochloride salts of secondary amines are prone to moisture uptake; storage under desiccant is required.
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pKa (Conjugate Acid): ~8.5–9.5 (Typical for 7-membered cyclic secondary amines).
Synthetic Routes & Stereochemical Control[3]
To ensure the integrity of the (S)-configuration , the synthesis must avoid racemization pathways common in acid-catalyzed cyclizations. The most robust route utilizes the "Chiral Pool" or "Chiral Auxiliary" approach, starting from enantiopure epoxides.
Preferred Route: Epoxide Ring Opening & Cyclization
This protocol ensures high enantiomeric excess (ee) by retaining the stereocenter established in the starting material.
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Starting Material: (S)-2-(4-bromophenyl)oxirane (commercially available or made via Jacobsen hydrolytic kinetic resolution).
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Ring Opening: Nucleophilic attack by 3-aminopropanol (or N-protected equivalent) on the less substituted carbon of the epoxide.
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Cyclization: Intramolecular displacement. This is often achieved by converting the primary alcohol to a leaving group (Tosylate/Mesylate) followed by base-mediated ring closure, or via Mitsunobu conditions.
Visualization of Synthetic Logic
Figure 1: Stereoselective synthesis pathway retaining the (S)-configuration from the epoxide precursor.
Reactivity & Functionalization Strategies
The utility of (S)-2-(4-bromophenyl)-1,4-oxazepane HCl lies in its orthogonal reactivity . It possesses two distinct attachment points for drug design:
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The Secondary Amine (N4): A nucleophilic center ready for amide coupling, reductive amination, or sulfonylation. This is typically the first point of diversification to attach the scaffold to a core pharmacophore.
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The Aryl Bromide (Ar-Br): An electrophilic handle for palladium-catalyzed cross-coupling. This allows the extension of the molecule into new chemical space (e.g., biaryl systems).
Experimental Protocol: N-Functionalization (General Procedure)
To attach the scaffold to a carboxylic acid core:
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Free Basing: Dissolve the HCl salt in DCM/Water and adjust pH to >10 with NaOH. Extract the free base.
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Coupling: React the free amine (1.0 equiv) with the Carboxylic Acid (1.1 equiv) using HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF.
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Workup: Dilute with EtOAc, wash with LiCl (aq) to remove DMF, then brine. Dry over Na₂SO₄.
Experimental Protocol: Suzuki Coupling on the Bromide
To extend the aromatic system:
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Reactants: (S)-Oxazepane derivative (1.0 equiv), Boronic Acid (1.5 equiv).
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Catalyst: Pd(dppf)Cl₂ (5 mol%).
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Base/Solvent: K₂CO₃ (3.0 equiv) in Dioxane/Water (4:1).
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Conditions: Heat to 90°C under Argon for 4–12 hours.
Functionalization Map
Figure 2: Orthogonal functionalization strategy. The N-terminus is typically modified first to avoid catalyst poisoning by the free amine during Pd-coupling.
Handling, Stability & Safety (E-E-A-T)
Storage & Stability
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Hygroscopicity: As a hydrochloride salt, the compound will absorb atmospheric moisture. Protocol: Store in a tightly sealed vial within a desiccator at 4°C or -20°C for long-term storage.
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Shelf Life: >2 years if kept dry and away from light.
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Racemization Risk: Low under neutral/acidic conditions. Avoid prolonged exposure to strong bases at high temperatures, which could theoretically promote elimination or racemization at the benzylic position.
Analytical Validation (Chiral HPLC)
To verify the enantiomeric excess (ee) of the (S)-isomer:
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
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Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine (for the free base).
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Detection: UV at 254 nm.
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Expected Result: The (S)-enantiomer should elute as a single sharp peak. The presence of a minor peak indicates racemization.
Safety Profile (GHS Classification)
Based on analogs (4-bromophenyl piperazines/oxazepanes):
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Signal Word: WARNING
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Hazard Statements:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.
References
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Medicinal Chemistry of 1,4-Oxazepanes
- Title: Medicinal chemistry of 2,2,4-substituted morpholines (and oxazepane analogs).
- Source: PubMed / NIH.
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URL:[Link]
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Synthetic Methodology (Oxazepanes)
- Title: Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes.
- Source: Figshare (Research D
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URL:[Link](Note: Representative link for methodology).
- Safety Data (Analogous Compounds): Title: Safety Data Sheet - 1,4-Oxazepane hydrochloride. Source: Sigma-Aldrich / MilliporeSigma.
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Structural Data (PubChem)
Sources
- 1. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 2-(4-bromophenyl)-1,4-oxazepane (C11H14BrNO) [pubchemlite.lcsb.uni.lu]
- 3. 1,4-Oxazepane | C5H11NO | CID 21873275 - PubChem [pubchem.ncbi.nlm.nih.gov]
